ペプスタチン

概要

説明

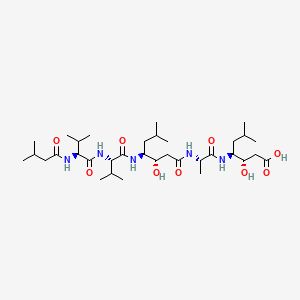

ペプスタチンは、アスパルチルプロテアーゼの強力な阻害剤です。これは、珍しいアミノ酸スタチンを含むヘキサペプチドであり、その配列はイソバレリル-バリル-バリル-スタチン-アラニル-スタチンです。 それはもともと、ピコモル濃度でペプシンを阻害する能力のために、さまざまな種の放線菌の培養物から単離されました 。 ペプスタチンは、ほぼすべてのアシッドプロテアーゼを高い効力で阻害し、貴重な研究ツールとなり、プロテアーゼ阻害剤カクテルの一般的な構成要素となっています .

科学的研究の応用

Pepstatin has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of aspartyl proteases and to develop new inhibitors.

Biology: Employed in the study of protein degradation and turnover, as well as in the investigation of cellular processes involving proteases.

Medicine: Used in research on diseases involving proteases, such as cancer and Alzheimer’s disease.

作用機序

ペプスタチンは、ペプシン、レニン、カテプシンDなどのアスパルチルプロテアーゼと1:1の複合体を形成することによって効果を発揮します。阻害剤は、プロテアーゼの活性部位に結合し、酵素が基質と相互作用するのを防ぎます。 この阻害は、アスパルチルプロテアーゼに対して非常に選択的であり、他の種類のプロテアーゼには影響しません 。 ペプスタチンは、細胞外シグナル調節キナーゼのリン酸化を阻害し、活性化T細胞の核因子c1の発現を減少させることによって、受容体活性化核因子κBリガンド誘導性破骨細胞分化を抑制することもあります .

Safety and Hazards

Pepstatin should be handled with care. It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also advised to remove all sources of ignition and evacuate personnel to safe areas .

将来の方向性

生化学分析

Biochemical Properties

Pepstatin is well known to be an inhibitor of aspartic proteases such as pepsin, cathepsins D and E . It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . It was later found to inhibit nearly all acid proteases with high potency .

Cellular Effects

Pepstatin A suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . It suppresses the formation of multinuclear osteoclasts dose-dependently . This inhibition of the formation only affected osteoclast cells, i.e., not osteoblast-like cells . Furthermore, pepstatin A also suppresses differentiation from pre-osteoclast cells to mononuclear osteoclast cells dose-dependently .

Molecular Mechanism

Pepstatin A is thought to inhibit by a collected-substrate inhibition mechanism . This inhibitor is often used as a component in a final mixture with other inhibitors .

Temporal Effects in Laboratory Settings

The activity of pepsin, the gastric protease, is generally considered to be negligible for pH ≥ 4, based on the results obtained with a few purified globular proteins . The degree of hydrolysis of caseins after 2 h of digestion was constant from pH 1 to pH 5, and was only reduced by half at pH 6 . This finding demonstrates that pepsin can hydrolyse caseins from the very beginning of gastric digestion .

Metabolic Pathways

Pepstatin, as an inhibitor of aspartyl proteases, plays a role in the metabolic pathways involving these enzymes

準備方法

合成ルートと反応条件

ペプスタチンは、固相ペプチド合成によって合成されます。これは、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次添加することを伴います。 スタチンの合成は、ペプスタチンの重要な構成要素であり、ケト酸をヒドロキシ酸に還元し、その後、ヒドロキシル基を保護し、アミノ酸をカップリングすることを含みます .

工業生産方法

ペプスタチンの工業生産は、通常、放線菌属を用いた発酵、それに続く抽出と精製を伴います。 発酵プロセスは、ペプスタチンの収量を最大化するように最適化され、化合物はクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類

ペプスタチンは、以下を含むさまざまな化学反応を起こします。

加水分解: ペプスタチンは、プロテアーゼによって加水分解され、ペプチド結合の分解につながります。

酸化: スタチン中のヒドロキシル基は、特定の条件下でケト基に酸化される可能性があります。

一般的な試薬と条件

加水分解: ペプシンなどのプロテアーゼを用いた酵素的加水分解。

酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤。

生成される主な生成物

加水分解: アミノ酸とペプチド。

酸化: スタチンのケト誘導体。

置換: ペプスタチンの置換誘導体.

科学研究への応用

ペプスタチンは、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

ペプスタチンは、アスパルチルプロテアーゼに対する高い効力と選択性のために、プロテアーゼ阻害剤の中でユニークです。類似の化合物には以下が含まれます。

アマスタチン: アミノペプチダーゼの阻害剤。

ベスタチン: アミノペプチダーゼとロイシンアミノペプチダーゼの阻害剤。

E-64: システインプロテアーゼの阻害剤.

これらの化合物と比較して、ペプスタチンはアスパルチルプロテアーゼに対してより選択的であり、これらの酵素に対する結合親和性が高くなっています .

特性

IUPAC Name |

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXGPCHRFPCXOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H63N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860364 | |

| Record name | N-(3-Methylbutanoyl)valyl-N-[1-({1-[(1-carboxy-2-hydroxy-5-methylhexan-3-yl)amino]-1-oxopropan-2-yl}amino)-3-hydroxy-6-methyl-1-oxoheptan-4-yl]valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26305-03-3 | |

| Record name | Pepstatin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

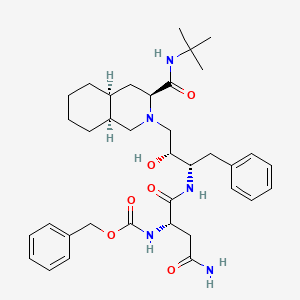

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)

![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)